molecular formula C14H26Cl2N2O2 B1644223 [(2,3-Dimethoxyphenyl)methyl][3-(dimethylamino)propyl]amine dihydrochloride CAS No. 1158577-04-8

[(2,3-Dimethoxyphenyl)methyl][3-(dimethylamino)propyl]amine dihydrochloride

Cat. No.: B1644223
CAS No.: 1158577-04-8
M. Wt: 325.3 g/mol
InChI Key: RCWUIDUKYROKMA-UHFFFAOYSA-N
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Description

Chemical Structure: The compound consists of a benzyl group substituted with 2,3-dimethoxy groups attached to a propylamine chain bearing a dimethylamino group. Its dihydrochloride salt form enhances solubility and stability, making it suitable for industrial and research applications .

Properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-N',N'-dimethylpropane-1,3-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O2.2ClH/c1-16(2)10-6-9-15-11-12-7-5-8-13(17-3)14(12)18-4;;/h5,7-8,15H,6,9-11H2,1-4H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCWUIDUKYROKMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNCC1=C(C(=CC=C1)OC)OC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,3-Dimethoxyphenyl)methyl][3-(dimethylamino)propyl]amine dihydrochloride typically involves multiple steps:

    Formation of the Intermediate: The initial step involves the reaction of 2,3-dimethoxybenzaldehyde with a suitable amine, such as 3-(dimethylamino)propylamine, under acidic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the corresponding amine.

    Salt Formation: The final step involves the conversion of the free amine to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

[(2,3-Dimethoxyphenyl)methyl][3-(dimethylamino)propyl]amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can further modify the compound, especially at the aromatic ring or the amine group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, nitrating agents

Major Products Formed

    Oxidation Products: Ketones, carboxylic acids

    Reduction Products: Modified amines

    Substitution Products: Halogenated or nitrated derivatives

Scientific Research Applications

[(2,3-Dimethoxyphenyl)methyl][3-(dimethylamino)propyl]amine dihydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Pharmacology: Research focuses on its interactions with various biological targets, including receptors and enzymes.

    Industrial Applications: It is used in the production of specialty chemicals and as a reagent in chemical reactions.

Mechanism of Action

The mechanism of action of [(2,3-Dimethoxyphenyl)methyl][3-(dimethylamino)propyl]amine dihydrochloride involves its interaction with molecular targets such as receptors and enzymes. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an agonist or antagonist at specific receptors, influencing neurotransmitter release and signal transduction pathways.

Comparison with Similar Compounds

Research Findings and Data

Physicochemical Data :

Property Target Compound 3-(3,4-Dimethoxyphenyl)propylamine HCl ()
Melting Point Not reported 183–184°C
Solubility Likely high (dihydrochloride) Slight in DMSO, methanol
Stability Hygroscopic (salt form) Hygroscopic

Biological Activity

[(2,3-Dimethoxyphenyl)methyl][3-(dimethylamino)propyl]amine dihydrochloride, also known by its CAS Number 1158577-04-8, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16_{16}H28_{28}N2_2O2_2 with a molecular weight of approximately 280.41 g/mol. The compound features a dimethoxyphenyl group attached to a dimethylaminopropyl chain, which contributes to its biological activity.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The process often includes the alkylation of amines and the formation of the dihydrochloride salt to enhance solubility and stability in biological assays.

Pharmacological Effects

Research indicates that compounds with similar structures exhibit various pharmacological effects, including:

  • Antidepressant Activity : Some studies have suggested that derivatives of dimethylaminopropylamines can influence serotonin and norepinephrine levels in the brain, thereby exerting antidepressant effects .
  • Anticonvulsant Properties : Certain analogs have shown promise in reducing seizure activity in animal models, indicating potential use in treating epilepsy .
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .

The precise mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that the dimethoxyphenyl moiety interacts with neurotransmitter receptors while the dimethylamino group may facilitate cellular uptake and activity modulation.

Case Studies

  • Study on Antidepressant Effects :
    A study evaluated the impact of similar compounds on depression-like behaviors in rodent models. Results indicated significant reductions in depressive symptoms when administered at specific dosages over a period of two weeks .
  • Anticonvulsant Activity Assessment :
    In vivo tests demonstrated that certain derivatives exhibited anticonvulsant properties comparable to established medications like phenytoin. The study highlighted a dose-dependent response in seizure reduction .
  • Anti-inflammatory Research :
    A recent investigation into the anti-inflammatory properties revealed that the compound could inhibit pro-inflammatory cytokine release in cultured macrophages, suggesting its potential utility in treating chronic inflammatory conditions .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeObserved EffectsReference
Compound AAntidepressantReduced depressive behavior in models
Compound BAnticonvulsantSignificant seizure reduction
Compound CAnti-inflammatoryInhibition of cytokine release

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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